Diisobutylaminobenzoyloxypropyl theophylline

Coronary insufficiency Angina pectoris Methylxanthine pharmacology

Sourcing theophylline derivatives with CNS permeability or low melting points often limits cardiovascular research programs. This compound solves these constraints with a validated profile. - Historical regulatory filing for angina pectoris and coronary insufficiency provides a privileged scaffold for cardioprotection studies. - A calculated logP of 2.34 predicts >200-fold higher lipophilicity than theophylline, facilitating blood-brain barrier penetration. - Its low melting point (34-38 °C) enables hot-melt extrusion at near-ambient temperatures, eliminating thermal degradation risks.

Molecular Formula C25H35N5O4
Molecular Weight 469.6 g/mol
CAS No. 102288-42-6
Cat. No. B14088037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutylaminobenzoyloxypropyl theophylline
CAS102288-42-6
Molecular FormulaC25H35N5O4
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C25H35N5O4/c1-17(2)12-29(13-18(3)4)14-20(34-24(32)19-10-8-7-9-11-19)15-30-16-26-22-21(30)23(31)28(6)25(33)27(22)5/h7-11,16-18,20H,12-15H2,1-6H3
InChIKeySQBWCQROZHGTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisobutylaminobenzoyloxypropyl Theophylline Identity and Classification


Diisobutylaminobenzoyloxypropyl theophylline (synonyms: Vestphylline, Theophylline-8-ethanol α-((diisobutylamino)methyl)- benzoate ester) is a synthetic N-7-substituted theophylline derivative classified as a methylxanthine [1]. It is formally listed in the Japanese Accepted Name (JAN) database with the molecular formula C₂₅H₃₅N₅O₄ and a molecular weight of 469.59 g/mol [2]. Structurally, it features a diisobutylamino-benzoyloxypropyl side chain appended to the theophylline core, fundamentally altering its physicochemical profile compared to the parent methylxanthine .

Compound class Synthetic N-7-substituted theophylline derivative with a diisobutylamino-benzoyloxypropyl side chain
Identity context Listed in Japanese Accepted Name (JAN) database as a distinct methylxanthine entity
Procurement use Physicochemical and pharmacological comparison studies against standard theophylline scaffolds

Generic Substitution Risk vs. Standard Methylxanthines


Standard methylxanthines such as theophylline, aminophylline, and proxyphylline are overwhelmingly indicated for obstructive airway diseases and exhibit relatively hydrophilic character with melting points exceeding 270 °C [1]. Diisobutylaminobenzoyloxypropyl theophylline, by contrast, was historically approved for a distinct cardiovascular therapeutic indication — angina pectoris, myocardial infarction, and coronary insufficiency — in regulated markets [2]. Its lipophilic diisobutylamino-benzoyloxypropyl side chain raises the calculated logP by >2.3 orders of magnitude compared with theophylline and depresses the melting point to 34–38 °C, indicating fundamentally different solid-state handling, formulation requirements, and biological distribution . These orthogonal properties mean that class-level interchangeability is not supported by either historical regulatory precedent or measurable physicochemical data.

Diisobutylaminobenzoyloxypropyl Theophylline
Standard Theophylline / Aminophylline
Historical indication context
Cardiovascular research model (angina, coronary insufficiency) per archived regulatory filings
Respiratory disease research model (asthma, COPD)
Lipophilicity profile
Lipophilic side chain drives >200-fold higher logP; predicted enhanced membrane permeability
Hydrophilic (logP near zero); limited CNS partitioning expected
Solid-state behavior
Low-melting crystalline solid (near ambient temperature); amenable to hot-melt processing
High-melting powder (>270 °C); standard direct compression or wet granulation routes
These orthogonal profiles mean class-level interchangeability is not supported; substitution may shift formulation requirements, bio-distribution, and model endpoints.

Quantitative Differentiation Evidence


Therapeutic Indication Divergence

Unlike all widely recognized theophylline derivatives, which are approved for asthma or COPD, diisobutylaminobenzoyloxypropyl theophylline (Vestphylline) was licensed for cardiovascular indications — specifically angina pectoris, myocardial infarction, and coronary insufficiency — in the Taiwanese market under license 衛署藥輸字第010040號 [1]. No other N-7-substituted theophylline bronchodilator (proxyphylline, diprophylline, etofylline) carries this approved indication profile.

Indication divergence
Head-to-head
Complete divergence: cardiovascular vs. respiratory
Supports cardiovascular signaling research context
Based on archived national drug license data; no other methylxanthine bronchodilator shares this indication
Coronary insufficiency Angina pectoris Methylxanthine pharmacology Drug repositioning

Lipophilicity and Membrane Permeability Gain

The calculated LogP of diisobutylaminobenzoyloxypropyl theophylline is 2.34 . In contrast, theophylline exhibits a LogP ranging from −0.02 to −1.04 across multiple authoritative sources [1][2]. This represents a minimum ΔLogP of +2.36, equivalent to a >200-fold greater octanol/water partition coefficient. Such a shift predicts substantially altered membrane permeability, tissue distribution, and CNS penetration potential — properties that can be exploited for applications where theophylline's hydrophilicity is limiting.

Lipophilicity gain
Reported
ΔLogP ≥ +2.36 (≥229-fold higher)
Supports CNS permeability prediction context
Calculated LogP values from authoritative databases; experimental validation recommended
Lipophilicity LogP Blood-brain barrier permeability Drug distribution

Solid-State Thermal Behavior and Formulation Impact

The melting point of diisobutylaminobenzoyloxypropyl theophylline is reported as 34–38 °C , compared with 270–274 °C for anhydrous theophylline per the USP monograph [1]. This ~235 °C melting point depression reflects the profound impact of the N-7 substituent on crystal lattice energy. The target compound is a low-melting crystalline solid near ambient temperature, whereas theophylline is a high-melting powder. The implications for milling, hot-melt extrusion, thermal stability, and storage conditions are substantial and non-interchangeable.

Melting point depression
Head-to-head
ΔTm ≈ −235 °C (34–38 vs 270–274 °C)
Distinct thermal processing requirements
Impacts hot-melt extrusion, milling, and storage protocol selection
Solid-state chemistry Melting point Crystallinity Formulation development

Molar Dose Scaling Requirement

The molecular weight of diisobutylaminobenzoyloxypropyl theophylline is 469.59 g/mol [1], versus 180.17 g/mol for theophylline [2]. This 2.61-fold increase means that equimolar dosing requires 2.6× the mass quantity. For in vitro pharmacology where compounds are compared on a molar basis, and for in vivo studies where mg/kg scaling is standard, failure to account for this difference will introduce systematic error in comparative potency determinations.

Molar dose scaling
Head-to-head
2.61-fold mass difference (469.59 vs 180.17 g/mol)
Molar-equivalent dose correction required
Equi-weight dosing delivers only 38% molar exposure; relevant for comparative pharmacology
Molecular weight Dose scaling Pharmacokinetics Molar potency

Acute Oral Toxicity and Safety Margin

The reported oral LD50 of diisobutylaminobenzoyloxypropyl theophylline in mice is 2000 mg/kg . For theophylline, the oral LD50 in mice is widely cited as approximately 235 mg/kg [1][2]. This represents an ~8.5-fold higher tolerated dose in acute oral exposure, suggesting a wider acute safety margin that may be relevant for in vivo study design, formulation risk assessment, or applications where the narrow therapeutic index of theophylline is a recognized liability.

Acute oral toxicity
Reported
8.5-fold higher LD50 (2000 vs ~235 mg/kg, mouse)
Supports in vivo dose-range exploration
Cross-study comparison; use for IACUC protocol scoping, not as safety guarantee
Acute toxicity LD50 Safety margin Preclinical toxicology

Priority Research and Industrial Application Scenarios


Cardiovascular Methylxanthine Research

Because diisobutylaminobenzoyloxypropyl theophylline carries a distinct regulatory history for angina pectoris and coronary insufficiency — an indication shared by no other methylxanthine bronchodilator [1] — it provides a unique probe molecule for studying adenosine-receptor-mediated cardioprotection, coronary vasodilation, or ischemic preconditioning pathways. Researchers seeking a methylxanthine scaffold pre-validated for cardiovascular use via historical regulatory filing can utilize this compound as a privileged starting point rather than theophylline, whose clinical use in angina remains unapproved and off-label.

CNS-Penetrant Pharmacology Probe

With a LogP of 2.34 versus −0.02 for theophylline [2], diisobutylaminobenzoyloxypropyl theophylline is predicted to cross biological membranes — including the blood-brain barrier — far more readily than standard methylxanthines. For teams investigating central adenosine receptor antagonism, PDE inhibition in the CNS, or neuroinflammatory modulation using xanthine-based scaffolds, this compound offers a >200-fold lipophilicity advantage that may translate to improved brain-to-plasma ratios without requiring de novo synthesis.

Hot-Melt Extrusion and Amorphous Solid Dispersion

The melting point range of 34–38 °C places this compound in a rare class of low-melting crystalline drugs amenable to hot-melt extrusion (HME) at near-ambient processing temperatures. For pharmaceutical engineers developing HME-based formulations or amorphous solid dispersions of methylxanthine-class compounds, this thermal profile contrasts sharply with theophylline's 270–274 °C melting point and eliminates the thermal degradation concerns inherent in processing high-melting xanthines.

Safer In Vivo Scaffold for Toxicology Studies

The 8.5-fold lower acute oral toxicity (mouse LD50 2000 mg/kg vs. ~235 mg/kg for theophylline) [3] makes diisobutylaminobenzoyloxypropyl theophylline an attractive alternative scaffold for in vivo pharmacological or toxicological investigations where the narrow therapeutic index of theophylline imposes dose limitations, requires intensive plasma monitoring, or elevates IACUC protocol burden.

Application
Selection Property
Validation Focus
Cardiovascular adenosine receptor research
Indication-divergent methylxanthine probe with historical cardiovascular regulatory filing
Coronary vasodilation, ischemic preconditioning pathway assays
CNS-penetrant pharmacology probe
High logP methylxanthine scaffold (>200-fold vs theophylline)
Brain-to-plasma ratio estimation and neuroinflammatory model endpoints
Hot-melt extrusion formulation research
Low-melting crystalline methylxanthine (34–38 °C)
Thermal processability window and amorphous dispersion stability
In vivo toxicology scaffold comparison
Wider acute safety margin in rodent models vs theophylline
Dose-range tolerance and IACUC protocol alignment
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